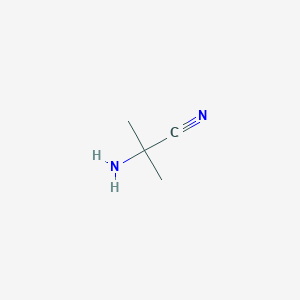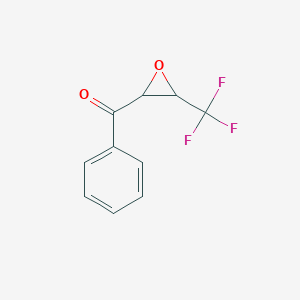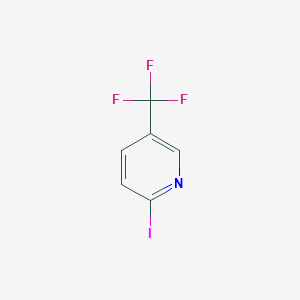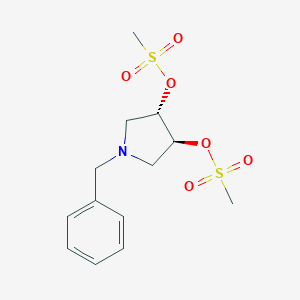![molecular formula C10H19NO2 B028607 Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI) CAS No. 110229-11-3](/img/structure/B28607.png)
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI), is a heterocyclic organic compound with the chemical formula C10H19NO2. It is a clear, colorless liquid that is used in a variety of scientific research applications. Morpholine is synthesized through a multistep process that involves the reaction of various chemical compounds.
Mécanisme D'action
The mechanism of action of morpholine is not well understood. However, it is believed to act as a nucleophile and a base in organic reactions. Morpholine is also believed to act as a corrosion inhibitor by forming a protective film on metal surfaces.
Effets Biochimiques Et Physiologiques
Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have a toxic effect on the liver and kidneys in animals. It has also been shown to have a mutagenic effect on DNA. Morpholine has been shown to have a depressant effect on the central nervous system in animals. It has also been shown to have a mild irritant effect on the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. It is also a versatile chemical that can be used in a variety of organic reactions. However, morpholine also has several limitations for use in lab experiments. It is a toxic chemical that requires careful handling to ensure the safety of researchers. It is also a volatile chemical that can be difficult to handle in large quantities.
Orientations Futures
There are several future directions for research on morpholine. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the development of new applications for morpholine in the pharmaceutical and agrochemical industries. Additionally, research could be conducted on the toxicology of morpholine to better understand its effects on the environment and human health.
Conclusion:
In conclusion, morpholine, 4-[(cyclopentyloxy)methyl]-(9CI), is a versatile organic compound that is used in a variety of scientific research applications. It is synthesized through a multistep process that involves the reaction of various chemical compounds. Morpholine has several advantages for use in lab experiments, but also has several limitations that require careful handling by researchers. There are several future directions for research on morpholine, including the development of new synthesis methods and the exploration of new applications in various industries.
Méthodes De Synthèse
Morpholine is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of cyclopentanol with morpholine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure morpholine. The synthesis method is a complex process that requires careful handling of the chemicals involved to ensure the purity of the final product.
Applications De Recherche Scientifique
Morpholine is used in a variety of scientific research applications. It is commonly used as a solvent in organic synthesis and as a reagent in the production of various chemical compounds. It is also used as a corrosion inhibitor in the oil and gas industry. Morpholine is used in the production of various pharmaceuticals and agrochemicals. It is also used in the synthesis of rubber chemicals and dyes.
Propriétés
Numéro CAS |
110229-11-3 |
|---|---|
Nom du produit |
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI) |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
4-(cyclopentyloxymethyl)morpholine |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(3-1)13-9-11-5-7-12-8-6-11/h10H,1-9H2 |
Clé InChI |
VJVJVNWQBMEKSC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OCN2CCOCC2 |
SMILES canonique |
C1CCC(C1)OCN2CCOCC2 |
Synonymes |
Morpholine, 4-[(cyclopentyloxy)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



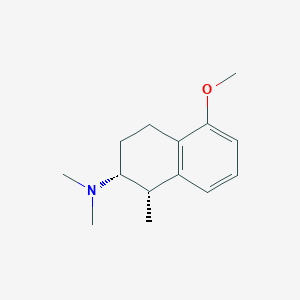
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
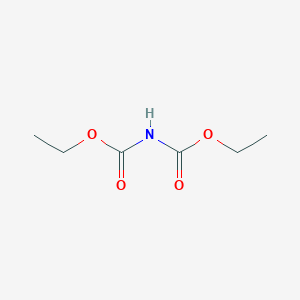
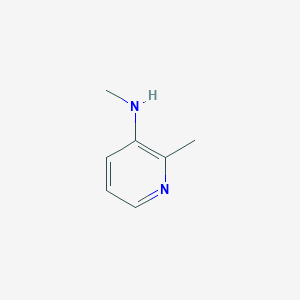

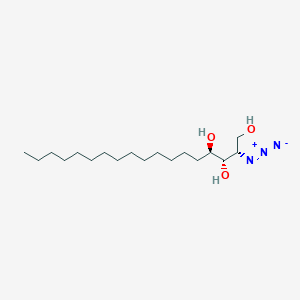

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

